molecular formula C22H36N2O4 B13850431 Arterolane-d6 Tosylate Salt

Arterolane-d6 Tosylate Salt

Cat. No.: B13850431
M. Wt: 398.6 g/mol
InChI Key: VXYZBLXGCYNIHP-WFGJKAKNSA-N
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Description

Arterolane-d6 Tosylate Salt is a synthetic trioxolane compound primarily used in the treatment of malaria. It is a derivative of arterolane, which is known for its potent antimalarial properties. The compound is designed to target the erythrocytic stages of Plasmodium falciparum and Plasmodium vivax, the parasites responsible for malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arterolane-d6 Tosylate Salt involves several key steps. The primary synthetic route includes the formation of the trioxolane ring, which is achieved through a diastereoselective Griesbaum co-ozonolysis reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Arterolane-d6 Tosylate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction derivatives of this compound, which can be further studied for their antimalarial properties .

Scientific Research Applications

Arterolane-d6 Tosylate Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Arterolane-d6 Tosylate Salt involves the generation of reactive oxygen species (ROS) through the cleavage of the trioxolane ring. This process is mediated by heme, a component of the malaria parasite’s digestive system. The ROS generated cause oxidative damage to the parasite’s cellular components, leading to its death . The compound specifically targets the erythrocytic stages of the parasite, disrupting its life cycle and preventing the spread of infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arterolane-d6 Tosylate Salt is unique due to its enhanced stability and solubility provided by the tosylate group. This makes it more suitable for pharmaceutical formulations compared to other trioxolanes. Additionally, its deuterated form (d6) offers improved metabolic stability, making it a promising candidate for further drug development .

Properties

Molecular Formula

C22H36N2O4

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25)/i1D3,2D3

InChI Key

VXYZBLXGCYNIHP-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)(C([2H])([2H])[2H])N

Canonical SMILES

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N

Origin of Product

United States

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